N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide
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Overview
Description
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is an organic compound that features both borate and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting appropriate pyridine derivatives with boronic acid or boronate esters under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Amidation: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.
Borylation: Introduction of boron-containing groups into organic molecules, often facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, boronate esters, and various catalysts such as palladium and copper. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, borylation reactions can produce pinacol boronates, while amidation reactions yield amide derivatives .
Scientific Research Applications
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of enzyme inhibitors and specific ligand drugs for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The borate group can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery applications. The sulfonamide group can enhance the compound’s solubility and stability, facilitating its use in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the borate group and is used in similar applications.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another borate-containing compound with applications in organic synthesis.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in coupling reactions and as an intermediate in the synthesis of complex molecules.
Uniqueness
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is unique due to the presence of both borate and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of multifunctional materials.
Properties
Molecular Formula |
C12H19BN2O4S |
---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-10(8-15-7-9)20(16,17)14-5/h6-8,14H,1-5H3 |
InChI Key |
VDKIECWQMYGMHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC |
Origin of Product |
United States |
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